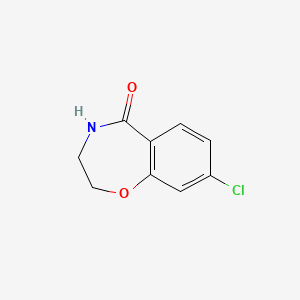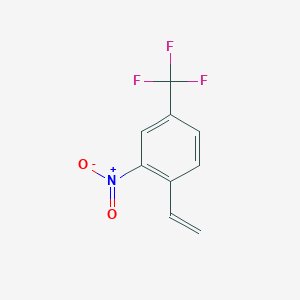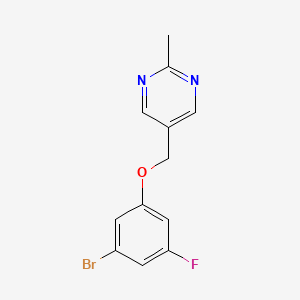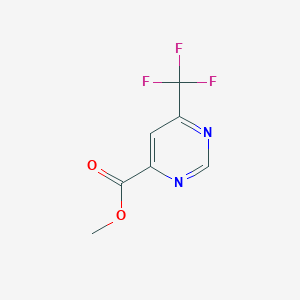
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate” is a versatile and important organic compound that belongs to the class of pyrimidine-containing molecules. It is a small-molecule pharmaceutical intermediate that is widely used in the life sciences, pharmaceutical, agrochemical, and materials science industries. It is a useful reagent in the preparation of tetrahydronaphthyridine derivatives as mGluR2-negative allosteric modulators .
Synthesis Analysis
The synthesis of “Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate” involves several steps. For instance, one method involves refluxing a compound in phosphorus oxychloride at 105°C for 3–4 hours . Another method involves adding piperazine to a solution of the compound and potassium carbonate in CHCl3 at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate” is characterized by the presence of a pyrimidine ring with a trifluoromethyl group attached to it . The molecular weight of the compound is 206.12 .
Chemical Reactions Analysis
“Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate” can undergo various chemical reactions. For instance, it can be used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
Physical And Chemical Properties Analysis
“Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate” is a white to off-white solid with a molecular weight of 206.12 . It has a melting point of 108-112°C and a boiling point of 325°C.
Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Analogues Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds are generated through Michael-like 1,4-conjugate hydrocyanation, leading to new trifluoromethylated dihydroorotic acid analogues in racemic and enantiopure forms. This highlights the compound's role in the development of novel organic molecules with potential biological activities (Sukach et al., 2015).
Gene Expression Inhibition Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a molecule related to methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate, shows promise as an inhibitor of NF-kappaB and AP-1 transcription factors. This indicates the potential use of these compounds in regulating gene expression, with implications for treating diseases where these pathways are dysregulated (Palanki et al., 2000).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines The stability of 5-pyrimidyllithium species with trifluoromethyl and halogen substituents has been leveraged for the synthesis of 5-carboxylic acids from halogenated pyrimidines. This work underscores the utility of methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate in generating functionalized pyrimidines for further chemical transformations (Schlosser et al., 2006).
Nonlinear Optical Properties Studies on thiopyrimidine derivatives, which share structural similarities with methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate, reveal significant nonlinear optical (NLO) properties. These findings open avenues for the application of such compounds in optoelectronic devices and materials (Hussain et al., 2020).
Antimicrobial Activity The synthesis of chromeno[2,3-d]pyrimidinone derivatives, facilitated by catalysts like pentafluorophenylammonium triflate (PFPAT), demonstrates the antimicrobial potential of compounds derived from or related to methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate. These findings highlight the compound's significance in the development of new antimicrobial agents (Ghashang et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-3-11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACYLJKHDMPBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175478 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | |
CAS RN |
1353101-38-8 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



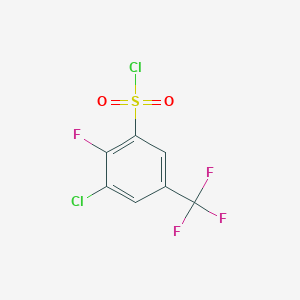
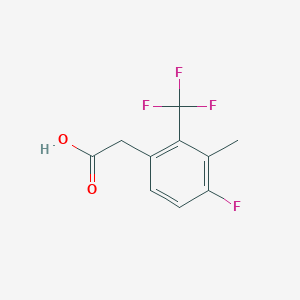
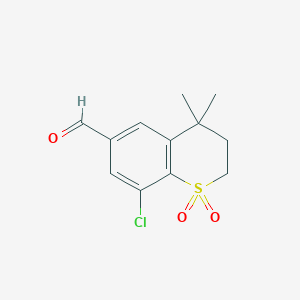
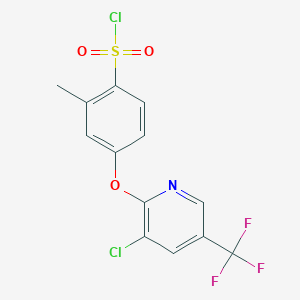
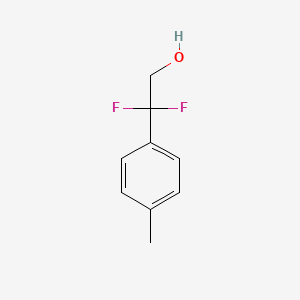
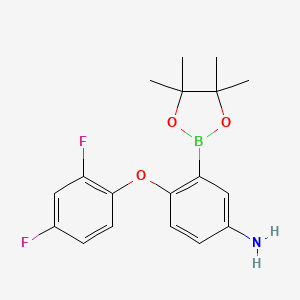
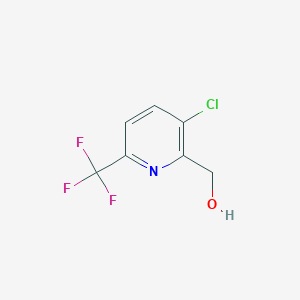
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
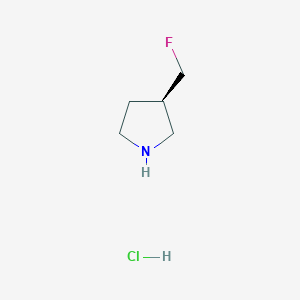
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)
